molecular formula C9H13N3O B1418278 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220035-92-6

2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Cat. No. B1418278
M. Wt: 179.22 g/mol
InChI Key: FPNLEESGVBLUIW-UHFFFAOYSA-N
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Description

“2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications1.



Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation2. However, the specific synthesis process for “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” is not clearly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” is not explicitly provided in the available resources. However, it is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements1.



Chemical Reactions Analysis

The chemical reactions involving “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” are not clearly mentioned in the available resources. However, similar compounds have been involved in acid-catalysed chemo-selective C-4 substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” are not clearly mentioned in the available resources.


Scientific Research Applications

Synthesis and Derivatives

  • Compounds in the pyrrolo[2,3-d]pyrimidine series, including variants like 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, have been synthesized for applications in pharmaceutical research. For instance, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives have been reported to be a novel scaffold useful in kinase research (Cheung et al., 2001).

Antiviral and Antimicrobial Properties

  • Some derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture, showcasing their potential as antiviral agents (Legraverend et al., 1985).
  • Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, including activity against Newcastle disease, suggesting their application in combating various infections (Hilmy et al., 2021).

Structural and Chemical Studies

  • The molecular structure of compounds like 2-isopropyl-6-methylpyrimidin-4(3H)-one, which undergoes tautomerism to form structures similar to 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, has been studied, providing insights into their chemical behavior and potential applications in drug design (Hemamalini & Fun, 2010).

Application in Drug Development

  • Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their evaluation for cytotoxicity and antimicrobial properties indicate their potential as novel classes of antimicrobial and antiviral agents, useful in the development of new drugs (Hassaneen et al., 2019).

Neurotropic Activity

  • Studies on the neurotropic activity of derivatives of pyrrolopyrimidin-4-ones, related to 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, have been conducted, indicating their potential in neurological research and drug development (Zaliznaya et al., 2020).

Safety And Hazards

The safety and hazards of “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” are not clearly mentioned in the available resources. However, similar compounds have hazard statements like H302, H315, H319, H332, H3354.


Future Directions

The future directions of “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” are not clearly mentioned in the available resources. However, similar compounds are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents5.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-propan-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5(2)8-11-7-4-10-3-6(7)9(13)12-8/h5,10H,3-4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLEESGVBLUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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